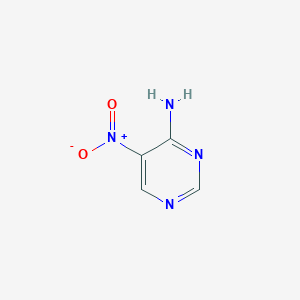
5-Nitropyrimidin-4-amine
Description
5-Nitropyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group (-NO₂) at position 5 and an amine (-NH₂) at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The nitro and amine substituents confer unique electronic properties, making this scaffold a versatile intermediate for synthesizing bioactive molecules.
Properties
CAS No. |
15568-46-4 |
|---|---|
Molecular Formula |
C4H4N4O2 |
Molecular Weight |
140.1 g/mol |
IUPAC Name |
5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C4H4N4O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H,(H2,5,6,7) |
InChI Key |
IUPXWOAZKBCBLN-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC=N1)N)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C(=NC=N1)N)[N+](=O)[O-] |
Synonyms |
4-Pyrimidinamine, 5-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key derivatives of 5-nitropyrimidin-4-amine, highlighting structural variations, physicochemical properties, and applications:
Structural and Functional Insights
- Position 6 Modifications: Chloro Substituents: Chlorine at position 6 (e.g., 6-chloro derivatives) increases electrophilicity, facilitating further functionalization. For example, 5-bromo-2-chloropyrimidin-4-amine forms hydrogen-bonded dimers in crystal structures, enhancing stability . Aryloxy Groups: Substitutions like phenoxy or quinolinyloxy (e.g., 6-(2-chlorophenoxy)-5-nitropyrimidin-4-amine) introduce steric bulk, affecting solubility and π-π stacking interactions critical for DNA binding . Piperazinyl/Morpholinyl Groups: These substituents (e.g., 6-[4-(diphenylmethyl)piperazin-1-yl] derivatives) improve lipophilicity and modulate receptor affinity, as seen in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
- Crystallographic Data: Derivatives such as 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing planar conformations. The N4⋯N5 distance (2.982 Å) is longer than in chlorophenyl analogs (2.940 Å), influencing crystal packing . Weak C–H⋯F and π–π interactions (e.g., centroid distance 3.708 Å) in fluorophenyl derivatives contribute to supramolecular networks, impacting melting points and formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


